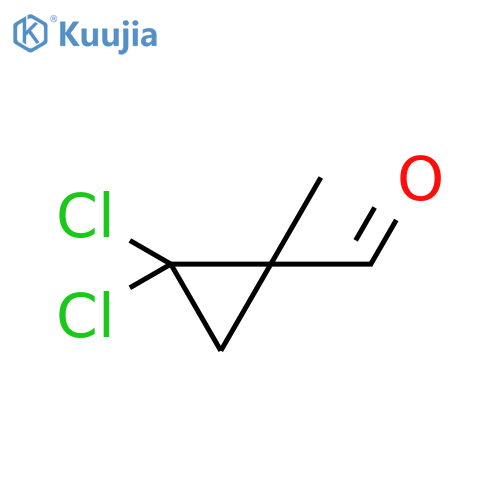Cas no 85393-10-8 (Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl-)

85393-10-8 structure
商品名:Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl-
CAS番号:85393-10-8
MF:C5H6Cl2O
メガワット:153.006539821625
CID:664387
Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl- 化学的及び物理的性質
名前と識別子
-
- Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl-
- 2,2-dichloro-1-methylcyclopropane-1-carbaldehyde
- Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl- (9CI)
-
Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P004OWH-2.5g |
Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl- |
85393-10-8 | 93% | 2.5g |
$2139.00 | 2024-04-21 | |
| 1PlusChem | 1P004OWH-5g |
Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl- |
85393-10-8 | 93% | 5g |
$3134.00 | 2024-04-21 | |
| 1PlusChem | 1P004OWH-100mg |
Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl- |
85393-10-8 | 93% | 100mg |
$418.00 | 2024-04-21 | |
| 1PlusChem | 1P004OWH-500mg |
Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl- |
85393-10-8 | 93% | 500mg |
$888.00 | 2024-04-21 | |
| 1PlusChem | 1P004OWH-10g |
Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl- |
85393-10-8 | 93% | 10g |
$4614.00 | 2024-04-21 | |
| 1PlusChem | 1P004OWH-1g |
Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl- |
85393-10-8 | 93% | 1g |
$1122.00 | 2024-04-21 | |
| 1PlusChem | 1P004OWH-50mg |
Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl- |
85393-10-8 | 93% | 50mg |
$300.00 | 2024-04-21 | |
| 1PlusChem | 1P004OWH-250mg |
Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl- |
85393-10-8 | 93% | 250mg |
$588.00 | 2024-04-21 |
Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl- 関連文献
-
1. Thermal rearrangement of N-arylmethyl- and N-alkyl-2,2-dihalogenocyclopropyl iminesShinto Kagabu,Chihaya Ando,Junko Ando J. Chem. Soc. Perkin Trans. 1 1994 739
-
2. Novel method for the synthesis of α- and β-halogenonaphthalenes by regioselective benzannulation of aryl(gem-dihalogenocyclopropyl)methanols: application to the total synthesis of the lignan lactones, justicidin E and taiwanin C1Yoo Tanabe,Shinzo Seko,Yoshinori Nishii,Taichi Yoshida,Naoka Utsumi,Gohfu Suzukamo J. Chem. Soc. Perkin Trans. 1 1996 2157
85393-10-8 (Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl-) 関連製品
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
